molecular formula C12H10F3NO B2567489 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline CAS No. 881932-89-4

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline

Cat. No.: B2567489
CAS No.: 881932-89-4
M. Wt: 241.213
InChI Key: MRFXVPXZCFQGLP-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with trifluoromethyl-substituted aldehydes or ketones under acidic conditions. Another approach is the use of Suzuki–Miyaura coupling reactions, which involve the cross-coupling of boronic acids with halogenated quinoline precursors in the presence of palladium catalysts .

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

Chemical Reactions Analysis

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .

Scientific Research Applications

4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often through hydrophobic interactions and hydrogen bonding. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-Methoxy-2-methyl-7-(trifluoromethyl)quinoline include other fluorinated quinolines, such as 4-trifluoromethyl-2-anilinoquinoline and 4-hydroxy-2-quinolones. These compounds share similar structural features but may differ in their specific biological activities and applications. The presence of the methoxy group in this compound distinguishes it from other quinolines, potentially offering unique properties in terms of solubility and reactivity .

Properties

IUPAC Name

4-methoxy-2-methyl-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO/c1-7-5-11(17-2)9-4-3-8(12(13,14)15)6-10(9)16-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFXVPXZCFQGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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